molecular formula C14H16N2O4 B11013380 N-(4-acetylphenyl)-2-(morpholin-4-yl)-2-oxoacetamide

N-(4-acetylphenyl)-2-(morpholin-4-yl)-2-oxoacetamide

Cat. No.: B11013380
M. Wt: 276.29 g/mol
InChI Key: YWJYLJDEEDLLEO-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-morpholino-2-oxoacetamide is an organic compound with a complex structure that includes an acetylphenyl group, a morpholino group, and an oxoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-morpholino-2-oxoacetamide typically involves the reaction of 4-acetylphenylamine with morpholine and oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general steps are as follows:

    Formation of the intermediate: 4-acetylphenylamine is reacted with oxalyl chloride to form the corresponding acyl chloride intermediate.

    Nucleophilic substitution: The acyl chloride intermediate is then reacted with morpholine to form N-(4-acetylphenyl)-2-morpholino-2-oxoacetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-2-morpholino-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The oxoacetamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-Acetylphenyl)-2-morpholino-2-oxoacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-morpholino-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-Acetylphenyl)-5-chloro-2-methoxybenzamide
  • N-(4-Acetylphenyl)-acetamide

Uniqueness

N-(4-Acetylphenyl)-2-morpholino-2-oxoacetamide is unique due to the presence of the morpholino group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-morpholin-4-yl-2-oxoacetamide

InChI

InChI=1S/C14H16N2O4/c1-10(17)11-2-4-12(5-3-11)15-13(18)14(19)16-6-8-20-9-7-16/h2-5H,6-9H2,1H3,(H,15,18)

InChI Key

YWJYLJDEEDLLEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=O)N2CCOCC2

Origin of Product

United States

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